molecular formula C12H14BrN3 B580399 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine CAS No. 1272321-97-7

8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine

Cat. No.: B580399
CAS No.: 1272321-97-7
M. Wt: 280.169
InChI Key: QIDKMDYTFBXGRW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nomenclature and Structural Classification within Benzodiazepine Derivatives

The compound 8-bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzoimidazo[1,2-d]diazepine belongs to the imidazobenzodiazepine subclass, characterized by a fused imidazole and diazepine ring system. Its IUPAC name reflects:

  • Benzoimidazo[1,2-d]diazepine core : A tricyclic framework combining a benzene ring (positions 4–5), an imidazole ring (positions 1,2-d), and a seven-membered diazepine ring (1,4-positions).
  • Substituents : A bromine atom at position 8 and a methyl group at position 2.

Structural analysis reveals a planar aromatic system with partial saturation in the diazepine ring, conferring conformational flexibility critical for receptor interactions. The bromine atom enhances electrophilic reactivity, while the methyl group influences steric interactions.

Table 1: Key Structural Features

Feature Position Role
Benzoimidazo ring 1,2-d Aromatic stability
Diazepine ring 1,4 Conformational flexibility
Bromine substituent 8 Electrophilic reactivity
Methyl substituent 2 Steric modulation

Historical Context in Imidazobenzodiazepine Research

Imidazobenzodiazepines emerged in the 1970s as modified benzodiazepines with enhanced receptor specificity. Early work on flumazenil (Ro 15-1788), a prototypical imidazobenzodiazepine, demonstrated competitive antagonism at GABAA receptors. The synthesis of 8-bromo-2-methyl derivatives arose from efforts to optimize annulation reactions for imidazo-benzodiazepine cores, addressing low yields in traditional methods. For instance, ethyl isocyanoacetate-based cyclization strategies improved yields from 15–30% to over 60% in related compounds.

This compound represents a structural hybrid, incorporating features of midazolam (a clinical anxiolytic) and experimental inverse agonists like bretazenil. Its bromine substitution parallels halogenated derivatives used in positron emission tomography (PET) ligand development.

Significance in Heterocyclic Chemistry

The compound exemplifies advancements in fused heterocycle synthesis:

  • Ring fusion : The imidazo[1,2-d] fusion to the diazepine ring introduces π-π stacking interactions, stabilizing the tricyclic system.
  • Electrophilic substitution : Bromine at position 8 directs further functionalization, enabling cross-coupling reactions (e.g., Suzuki-Miyaura).
  • Conformational analysis : Partial saturation in the diazepine ring allows chair-like and boat-like conformers, influencing binding to biological targets.

Table 2: Comparative Reactivity of Halogenated Imidazobenzodiazepines

Compound Halogen Position Reactivity (Relative)
8-Bromo-2-methyl derivative 8 High
Flumazenil (Ro 15-1788) 8-Fluoro Moderate
Midazolam 2-Fluorophenyl Low

Relationship to Classical 1,4-Benzodiazepines

Classical 1,4-benzodiazepines (e.g., diazepam) feature a benzene ring fused to a diazepine moiety without imidazole incorporation. Key distinctions include:

  • Structural complexity : The imidazole ring adds a third heterocycle, reducing planarity and altering electron distribution.
  • Receptor interactions : Classical benzodiazepines bind α1-GABAA subunits, while imidazobenzodiazepines show affinity for α23 subtypes.
  • Synthetic accessibility : Classical derivatives often require fewer steps, but imidazo-fused systems enable modular functionalization.

Table 3: Structural Comparison with Classical Benzodiazepines

Feature Classical BZDs (e.g., Diazepam) 8-Bromo-2-methyl Derivative
Core structure Benzodiazepine Benzoimidazo[1,2-d]diazepine
Heteroatoms 2 N atoms 3 N atoms
Substitution pattern R7 halogen common R8 Br, R2 CH3
Synthetic yield 70–90% 40–60% (optimized routes)

This analysis underscores the compound’s role in advancing benzodiazepine chemistry, bridging classical pharmacology with modern heterocyclic design. Subsequent sections will explore synthetic methodologies, spectroscopic characterization, and applications in medicinal chemistry.

Properties

IUPAC Name

8-bromo-2-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-8-7-16-11-3-2-9(13)6-10(11)15-12(16)4-5-14-8/h2-3,6,8,14H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIDKMDYTFBXGRW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN2C(=NC3=C2C=CC(=C3)Br)CCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80728917
Record name 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272321-97-7
Record name 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-[1,4]diazepino[1,7-a]benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80728917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mechanistic Insights into Palladium-Mediated Cyclizations

The mechanism typically initiates with oxidative addition of an aryl halide to Pd(0), followed by C–H activation and nucleophilic attack. For example, in the synthesis of benzotriazolodiazepinones, a Pd(II)/PCy₃ system facilitates direct C–H bond activation, bypassing traditional cross-coupling steps. This strategy could be adapted to construct the imidazo[1,2-d] ring by substituting triazole precursors with imidazole derivatives.

Acid-Catalyzed Cyclization and Friedel-Crafts Approaches

Non-palladium routes often employ Lewis acids such as AlCl₃ to drive cyclization. A patent by US8501935B2 details the synthesis of 8-chloro-1-methyl-2,3,4,5-tetrahydro-1H-3-benzazepine via AlCl₃-mediated intramolecular Friedel-Crafts alkylation at 125–130°C. By substituting the chloro precursor with a brominated analog and introducing an imidazole moiety, this method could yield the target compound. Key steps include:

  • Bromination of 2-(4′-bromophenyl)ethanol using PBr₃.

  • Formation of a quaternary ammonium intermediate.

  • AlCl₃-catalyzed cyclization at elevated temperatures.

Optimization Data :

ParameterConditionYield
Temperature125–130°C35–40%
Catalyst Loading1.5 equiv AlCl₃
SolventToluene

Multi-Component Reactions (MCRs) for Scaffold Assembly

The Ugi four-component reaction (Ugi-4CR) offers a streamlined pathway to synthesize polycyclic benzodiazepines. By combining an aldehyde, amine, carboxylic acid, and isocyanide, the Ugi-4CR generates peptoid-like intermediates that undergo Pd-catalyzed cyclization. For example, anthranilic acid derivatives reacted with isocyanides and aldehydes to form 1,4-benzodiazepin-2,5-diones, which were subsequently cyclized using Pd₂(dba)₃ and P(o-tolyl)₃. Adapting this protocol, 2-methylimidazole-4-carbaldehyde could serve as the aldehyde component to introduce the imidazole ring.

Post-Synthetic Bromination Strategies

Direct bromination of pre-formed tetrahydrobenzodiazepines presents challenges due to regioselectivity. However, electrophilic aromatic substitution using Br₂ in the presence of FeBr₃ has been employed for analogous compounds. For instance, bromination at the 8-position of a benzazepine was achieved by pre-coordinating the nitrogen lone pair, directing electrophilic attack to the para position.

Key Considerations :

  • Bromine must be introduced prior to imidazole ring formation to avoid side reactions.

  • Protecting groups (e.g., tosyl) enhance regioselectivity during bromination.

Resolution of Stereochemical Complexity

While the target compound’s stereochemistry is unspecified, enantioselective synthesis remains a critical consideration. Pd-catalyzed reactions using chiral ligands like BINAP have yielded optically active benzodiazepines with ≥98% enantiomeric excess. For example, stereospecific N-arylation of (S)-amides with Pd/(R)-BINAP generated tetrahydrobenzodiazepinones with retained configuration .

Chemical Reactions Analysis

Types of Reactions

8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the bromine atom, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone derivative, while reduction could produce a fully saturated ring system.

Scientific Research Applications

8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,4-Diazepine and Benzimidazole Families

The compound belongs to a class of fused heterocycles with variations in substituents, ring saturation, and fused aromatic systems. Key structural analogs include:

Compound Name Substituents/Ring Modifications Molecular Weight (g/mol) Key Properties/Activities Reference ID
8-Bromo-2,3,4,5-tetrahydro-1,4-benzoxazepine hydrochloride Oxazepine core (O replaces N in one ring) 264.55 Structural analog with oxazepine; no explicit activity reported
6,7-Dihydrobenzo[f]benzo[4,5]imidazo[1,2-d][1,4]oxazepine derivatives Oxazepine fused to benzimidazole ~300–350 PI3Kα inhibitors (e.g., compound 25: IC₅₀ = 0.016 μM)
4-Boc-7-Bromo-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Boc-protected amine, bromo substituent 369.26 Intermediate in synthetic pathways; no direct bioactivity
9-Bromo-2,3,5,6,13,13a-hexahydro-1H-benzo[4,5]imidazo[1,2-d]pyrrolo[1,2-a][1,4]diazepine Additional pyrrolo ring fusion 306.20 No explicit activity reported; structural complexity highlights synthetic versatility
(R)-8-Chloro-4-(4-methoxyphenyl)-1-tosyl-3-vinyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine Chloro, methoxyphenyl, tosyl, vinyl substituents ~500 (estimated) High stereochemical purity (92% ee); used in enantioselective synthesis studies

Key Structural Insights :

  • Methyl groups (e.g., at position 2) may improve metabolic stability .
  • Ring System Modifications : Replacing diazepine with oxazepine (oxygen vs. nitrogen) alters electronic properties and bioactivity, as seen in PI3Kα inhibitors .

Critical Analysis :

  • Oxazepine analogs exhibit stronger anticancer activity, likely due to improved solubility and target affinity .

Biological Activity

8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine (commonly referred to as 8-Bromo-benzodiazepine) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C12H14BrN3
  • Molecular Weight : 280.16 g/mol
  • CAS Number : 1272321-97-7

8-Bromo-benzodiazepine is believed to interact with the GABA_A receptor system. Benzodiazepines typically enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at these receptors, leading to increased neuronal inhibition. This mechanism is crucial for their anxiolytic, anticonvulsant, and sedative effects.

1. Anxiolytic Effects

Research indicates that compounds similar to 8-Bromo-benzodiazepine exhibit significant anxiolytic properties. A study on imidazodiazepines showed that these compounds have a preferential intrinsic efficacy at α2/3 GABA_A subtypes, suggesting a potential for reduced sedative side effects while maintaining anxiety relief .

2. Anticonvulsant Activity

The compound has demonstrated anticonvulsant effects in various animal models. Studies suggest that the structural modifications in benzodiazepines can enhance their anticonvulsant activity while minimizing sedation. This is particularly relevant for compounds targeting specific GABA_A receptor subtypes .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnxiolyticSignificant reduction in anxiety-like behaviors
AnticonvulsantEffective in reducing seizure frequency
CytotoxicityIC50 values indicating strong cytotoxic effects

Case Study: Anxiolytic Properties

A study published in Frontiers in Pharmacology examined the efficacy of various benzodiazepine analogs on anxiety models. The results indicated that modifications at the 8-position significantly enhanced anxiolytic efficacy while reducing sedation compared to traditional benzodiazepines like diazepam .

Case Study: Anticonvulsant Properties

In a comparative analysis involving several benzodiazepine derivatives, it was found that those with halogen substitutions at specific positions exhibited enhanced anticonvulsant properties. The study highlighted that these modifications could lead to more selective interactions with GABA_A receptor subtypes associated with seizure control .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Bromo-2-methyl-2,3,4,5-tetrahydro-1H-benzo[4,5]imidazo[1,2-d][1,4]diazepine, and what are their key reaction conditions?

  • Methodological Answer : The compound is typically synthesized via cyclization of brominated precursors. A one-pot synthesis approach using benzo-fused heterocycles under inert atmospheres (e.g., nitrogen) at controlled temperatures (80–120°C) is common. Key steps include halogen substitution and ring expansion, with sodium iodide or lithium aluminum hydride often used for functional group modifications .
  • Critical Parameters : Yield optimization requires precise stoichiometry of bromine-containing intermediates and exclusion of moisture to prevent side reactions .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

  • Methodological Answer :

  • X-ray Crystallography : Resolve crystal packing and confirm non-planar conformation of the diazepine ring. For example, asymmetric units may show dihedral angles of 17.42–21.15° between the benzimidazole and diazepine planes .
  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to identify methyl and bromine substituents. Peaks near δ 2.5–3.0 ppm (multiplet) correlate with tetrahydro-diazepine protons, while aromatic protons appear at δ 7.0–7.8 ppm .

Q. What preliminary biological activities have been reported for this compound?

  • Methodological Answer : The compound modulates kinase activity (e.g., MAPK/ERK pathways) via bromine-mediated steric effects. In vitro assays using HEK293 cells show IC50_{50} values in the micromolar range, suggesting competitive inhibition at ATP-binding sites. Activity is assayed via phosphorylation assays or luciferase-based reporter systems .

Advanced Research Questions

Q. How can synthetic yields be improved while minimizing side products in large-scale preparations?

  • Methodological Answer :

  • Flow Chemistry : Continuous flow systems enhance scalability by maintaining strict temperature control (ΔT ±2°C) and reducing reaction times. For example, cyclization under microwave irradiation (50–100 W) improves yield by 15–20% compared to batch methods .
  • Catalytic Optimization : Palladium catalysts (e.g., Pd(OAc)2_2) facilitate C–N coupling steps with turnover numbers (TON) >100. Ligand screening (e.g., Xantphos) reduces palladium leaching .

Q. How should contradictory data on biological activity (e.g., variable IC50_{50} values across studies) be addressed?

  • Methodological Answer :

  • Meta-Analysis : Compare assay conditions (e.g., cell lines, incubation times). For instance, IC50_{50} discrepancies may arise from differences in serum content (e.g., 10% FBS vs. serum-free media) altering compound solubility .
  • Structural Validation : Confirm batch purity via HPLC-MS to rule out degradation products. Impurities >2% (e.g., de-brominated byproducts) significantly alter activity .

Q. What computational methods predict the compound’s interaction with novel biological targets?

  • Methodological Answer :

  • Docking Simulations : Use AutoDock Vina with crystal structures of target proteins (e.g., PDB: 3NY7 for MAPK). Bromine’s van der Waals radius (1.85 Å) is critical for hydrophobic pocket fitting .
  • DFT Calculations : Analyze frontier molecular orbitals (HOMO-LUMO gaps) to predict reactivity. For derivatives, a ΔE <3 eV correlates with enhanced bioactivity .

Q. How can derivatives be rationally designed to enhance selectivity for CNS targets?

  • Methodological Answer :

  • Substituent Effects : Replace bromine with electron-withdrawing groups (e.g., -CF3_3) to improve blood-brain barrier penetration (logP optimization: target 2.5–3.5). Methyl groups at C2 stabilize chair conformations, reducing off-target binding .
  • SAR Studies : Test analogues in zebrafish models for neuroactivity. For example, 8-iodo derivatives show 30% higher GABAA_A receptor binding in electrophysiology assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.